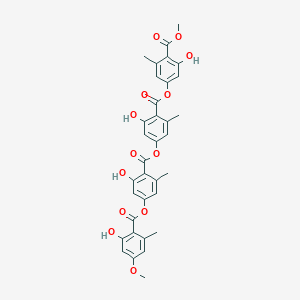![molecular formula C6H13N3O2 B13830897 3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)
3-[Acetyl(methyl)amino]-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Acetyl(methyl)amino]-1,1-dimethylurea is an organic compound with a unique structure that includes an acetyl group, a methylamino group, and a dimethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl(methyl)amino]-1,1-dimethylurea typically involves the reaction of dimethylurea with acetyl chloride and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Dimethylurea with Acetyl Chloride: Dimethylurea is reacted with acetyl chloride in the presence of a base such as pyridine to form an intermediate acetylated product.
Reaction with Methylamine: The intermediate is then reacted with methylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common.
Análisis De Reacciones Químicas
Types of Reactions
3-[Acetyl(methyl)amino]-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The acetyl and methylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-[Acetyl(methyl)amino]-1,1-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[Acetyl(methyl)amino]-1,1-dimethylurea involves its interaction with specific molecular targets. The acetyl and methylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-[Acetyl(methyl)amino]-1,1-dimethylurea: shares similarities with other acetylated and methylated urea derivatives.
N-Cyclohexylcyclohexanaminium {[acetyl(methyl)amino]methyl}bis [4,5-dihydroxy]: is another compound with similar functional groups.
Uniqueness
- The unique combination of acetyl, methylamino, and dimethylurea groups in this compound gives it distinct chemical and biological properties.
- Its specific structure allows for unique interactions with molecular targets, making it valuable for research and industrial applications.
Propiedades
Fórmula molecular |
C6H13N3O2 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
3-[acetyl(methyl)amino]-1,1-dimethylurea |
InChI |
InChI=1S/C6H13N3O2/c1-5(10)9(4)7-6(11)8(2)3/h1-4H3,(H,7,11) |
Clave InChI |
AFCLAFOYIVPDKW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)NC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


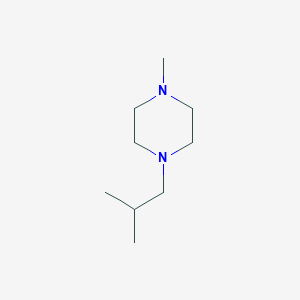
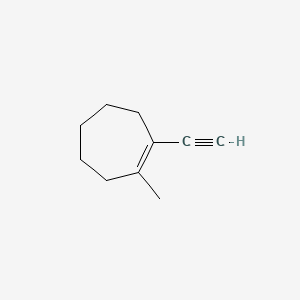
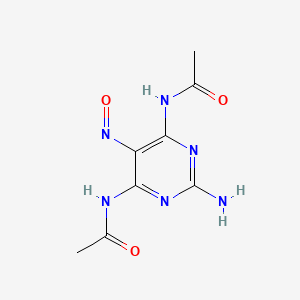
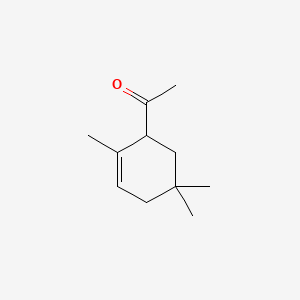

![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)
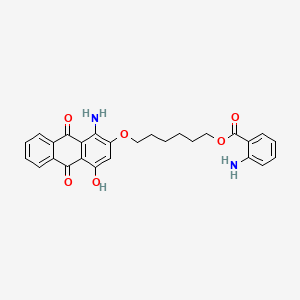

![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)
![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)


